molecular formula C26H21ClFN3O3S B2829912 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 1115332-20-1

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2829912
CAS No.: 1115332-20-1
M. Wt: 509.98
InChI Key: KGOYTBQDINBGCV-UHFFFAOYSA-N
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Description

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a quinazolin-4-one derivative with a structurally complex substitution pattern. Its core quinazolinone scaffold is substituted at three positions:

  • Position 2: A [(2-chlorophenyl)methyl]sulfanyl group, introducing a thioether linkage and aromatic chlorination.
  • Position 3: A 4-fluorophenyl group, contributing halogenated aromaticity.
  • Position 7: A morpholine-4-carbonyl moiety, which enhances solubility through its polar tertiary amine and carbonyl groups.

Quinazolinones are privileged structures in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or anticancer properties.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O3S/c27-22-4-2-1-3-18(22)16-35-26-29-23-15-17(24(32)30-11-13-34-14-12-30)5-10-21(23)25(33)31(26)20-8-6-19(28)7-9-20/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOYTBQDINBGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride and a suitable nucleophile.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be incorporated through electrophilic aromatic substitution reactions using 4-fluorobenzene derivatives.

    Attachment of the Morpholinylcarbonyl Group: The morpholinylcarbonyl group can be added through acylation reactions using morpholine and appropriate acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Chlorobenzyl chloride, 4-fluorobenzene derivatives, morpholine, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Quinazolinone Derivatives

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine ():

  • Core: Quinazolinamine (a reduced form of quinazolinone).
  • Substituents :
    • Position 6 : A 3-(4-morpholinyl)propoxy chain (ether-linked morpholine with a flexible alkyl spacer).
    • Position 7 : Methoxy group.
    • Position 4 : 3-Chloro-4-fluorophenylamine.
  • Key Differences :
    • The target compound’s morpholine-4-carbonyl group at position 7 provides a rigid, hydrogen-bond-accepting carbonyl, whereas ’s morpholinylpropoxy group offers flexibility but reduced hydrogen-bonding capacity.
    • The sulfanyl group in the target compound may increase lipophilicity compared to the ether-linked propoxy group in ’s compound.

Triazolone Derivatives

4-(4-{4-[4-({...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one ():

  • Core : 1,2,4-Triazol-3-one.
  • Substituents : Piperazine, dioxolane, and dichlorophenyl groups.
  • Dichlorophenyl and dioxolane substituents differ from the target’s fluorophenyl and morpholine groups, suggesting divergent pharmacological targets.

Pyrazole Derivatives

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ():

  • Core : Pyrazole.
  • Substituents : 3-Chlorophenylsulfanyl, trifluoromethyl, and carbaldehyde groups.
  • The trifluoromethyl group introduces strong electron-withdrawing effects, unlike the electron-donating morpholine in the target compound.

Substituent Effects on Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Lipophilicity (Predicted logP)* Hydrogen-Bonding Capacity
Target Compound Quinazolin-4-one 2-[(2-Chlorophenyl)methyl]sulfanyl, 3-(4-fluorophenyl), 7-(morpholine-4-carbonyl) ~500 (estimated) High (thioether + halogens) Moderate (carbonyl)
N-(3-Chloro-4-fluorophenyl)-...quinazolinamine () Quinazolinamine 6-[3-(4-Morpholinyl)propoxy], 7-methoxy, 3-chloro-4-fluorophenyl 446.90 Moderate (ether linkage) Low (ether, amine)
5-(3-Chlorophenylsulfanyl)-...pyrazole () Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl, carbaldehyde ~300 (estimated) Very high (CF₃, thioether) Low (aldehyde)

*logP estimated using fragment-based methods.

Key Observations :

  • Lipophilicity : The target compound’s chlorophenyl and sulfanyl groups contribute to higher lipophilicity compared to the ether-linked quinazolinamine in .

Pharmacological Implications (Inferred from Substituents)

  • Halogenated Aryl Groups : Both the target compound and ’s quinazolinamine feature chloro/fluorophenyl groups, which are common in kinase inhibitors (e.g., gefitinib) for enhancing target affinity and metabolic stability .
  • Morpholine Derivatives : Morpholine-containing substituents are frequently used to improve aqueous solubility. The carbonyl in the target compound may offer additional binding interactions compared to ’s morpholinylpropoxy group.
  • Sulfanyl vs. Ether Linkages : The thioether in the target compound could enhance membrane permeability but may also increase oxidative metabolic liability compared to ethers.

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C20H17ClFN5OS
  • IUPAC Name : this compound

The presence of functional groups such as chlorophenyl and morpholine suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the quinazolinone core .
  • Introduction of the chlorophenyl and fluorophenyl substituents .
  • Incorporation of the morpholine moiety through carbonylation .

These steps are crucial for achieving the desired biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to have a GI50 value (the concentration that inhibits cell growth by 50%) against MCF-7 breast cancer cells at approximately 12.2 µM, indicating moderate cytotoxicity .

In another study, compounds with similar scaffolds demonstrated higher sensitivity in MDA-MB-468 cells compared to MCF-7 cells, suggesting a selective mechanism of action .

CompoundCell LineGI50 Value (µM)
Compound AMCF-712.2
Compound BMDA-MB-4685.2
Compound CMDA-MB-4684.03

The mechanism through which these compounds exert their effects is believed to involve the induction of apoptosis in cancer cells. Flow cytometric analyses indicated that certain derivatives led to apoptosis rates comparable to known chemotherapeutics like gefitinib .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Activity :
    • A series of derivatives were tested against various cancer cell lines.
    • Results showed that specific modifications to the phenyl groups significantly enhanced cytotoxicity.
    • Notably, compounds with electron-withdrawing groups exhibited improved selectivity and potency against tumor cells .
  • In Vivo Studies :
    • Preliminary in vivo studies suggested that compounds based on this scaffold could inhibit tumor growth in xenograft models.
    • The mechanism appeared to involve disruption of cell cycle progression and induction of apoptosis.

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